molecular formula C10H7Br3N2O2S B14732817 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole CAS No. 6595-50-2

2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole

Cat. No.: B14732817
CAS No.: 6595-50-2
M. Wt: 458.95 g/mol
InChI Key: IHCUDJIDEKKLSU-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole typically involves the bromination of an imidazole precursor followed by sulfonylation

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromine atoms or the sulfonyl group, leading to debromination or desulfonylation.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, particularly at the bromine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine sites.

Scientific Research Applications

Chemistry

In chemistry, 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive compounds. This compound may be investigated for similar applications.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory, antifungal, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would require detailed study through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Tribromo-1H-imidazole: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole: Lacks the bromine atoms, which may influence its chemical properties and applications.

Uniqueness

The presence of both bromine atoms and a sulfonyl group in 2,4,5-Tribromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.

Properties

CAS No.

6595-50-2

Molecular Formula

C10H7Br3N2O2S

Molecular Weight

458.95 g/mol

IUPAC Name

2,4,5-tribromo-1-(4-methylphenyl)sulfonylimidazole

InChI

InChI=1S/C10H7Br3N2O2S/c1-6-2-4-7(5-3-6)18(16,17)15-9(12)8(11)14-10(15)13/h2-5H,1H3

InChI Key

IHCUDJIDEKKLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(N=C2Br)Br)Br

Origin of Product

United States

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